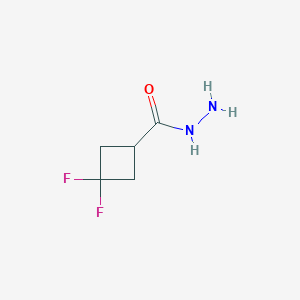

3,3-difluorocyclobutane-1-carbohydrazide

Description

BenchChem offers high-quality 3,3-difluorocyclobutane-1-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-difluorocyclobutane-1-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O/c6-5(7)1-3(2-5)4(10)9-8/h3H,1-2,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLTXNQZYRZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Bioisosterism: 3,3-Difluorocyclobutane-1-carbohydrazide in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the 3,3-difluorocyclobutane-1-carbohydrazide moiety represents a high-value "fragment-based" solution to common lead optimization challenges. It synergizes three distinct design elements: the gem-difluoro group (metabolic blocking and lipophilicity modulation), the cyclobutane ring (defined vector spacing and conformational restriction), and the carbohydrazide (a polar, hydrogen-bond-rich pharmacophore or amide isostere).

This guide provides a technical roadmap for utilizing this motif to optimize solubility, metabolic stability, and target residency time.

Part 1: The Bioisosteric Rationale[1]

Structural Geometry and The "Pucker" Effect

Unlike the planar aromatic rings it often replaces, the cyclobutane ring is not flat.[1] It adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

-

Non-fluorinated cyclobutane: Puckering angle

30°.[1] -

3,3-difluoro substitution: The high electronegativity of fluorine introduces a gauche effect and dipole-dipole repulsions that can flatten or alter this angle depending on the C1 substituent. This locks the C1-carbohydrazide vector into a specific orientation, distinct from flexible alkyl chains.

Electronic Modulation

The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (

-

Acidity Modulation: It lowers the pKa of the hydrazide -NH- protons compared to a non-fluorinated analog. This increases the hydrogen bond donor (HBD) strength of the hydrazide, potentially strengthening interactions with catalytic residues (e.g., Asp/Glu in proteases).

-

Lipophilicity: The C-F bond is bio-orthogonal but polar hydrophobic. It increases LogD compared to a simple methylene group while avoiding the "grease" of a dimethyl group.

The Carbohydrazide Warhead

While often used as a linker, the carbohydrazide (

-

Amides: Retains H-bond acceptor/donor patterns but with an extra H-bond donor and altered geometry.

-

Transition State Mimics: In protease inhibitors, the hydrazide can capture catalytic water molecules or chelate metallo-enzyme active sites (e.g., Zn2+ in MMPs).

Part 2: Synthetic Access & Protocols[3]

The synthesis requires careful handling of fluorinating agents. Below is a validated route starting from commercially available 3-oxocyclobutanecarboxylic acid .

Synthesis Workflow Diagram

Caption: Validated 3-step synthesis route. Step 2 requires strict thermal control due to exothermic decomposition risks of S-F reagents.

Detailed Experimental Protocol

Step 1: Esterification Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous MeOH (0.5 M). Add conc. H2SO4 (0.1 eq) dropwise. Reflux for 4 hours. Concentrate and partition between Et2O and sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[2]

-

Checkpoint: Monitor disappearance of -COOH broad singlet in 1H NMR.

Step 2: Deoxofluorination (Critical Step) Safety Note: DAST and Deoxo-Fluor can release HF and are explosive at high temperatures. Perform in a blast shield.

-

Dissolve keto-ester (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

-

Cool to 0°C.

-

Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) dropwise. Note: Deoxo-Fluor is thermally more stable than DAST.

-

Allow to warm to RT and stir for 16h.

-

Quench: Pour slowly into saturated aqueous NaHCO3 at 0°C (vigorous CO2 evolution).

-

Extract with DCM, dry (Na2SO4), and purify via silica flash chromatography (0-10% EtOAc/Hexanes).

-

Yield Target: 60-75%.

Step 3: Hydrazinolysis

-

Dissolve the difluoro-ester (1.0 eq) in absolute EtOH (0.3 M).

-

Add Hydrazine monohydrate (5.0 eq) slowly at RT.

-

Heat to 60°C for 3 hours.

-

Concentrate in vacuo to remove excess hydrazine and EtOH.

-

Recrystallize from EtOH/Et2O or triturated with cold Et2O.

-

Characterization: 19F NMR should show a characteristic gem-difluoro signal (approx -80 to -100 ppm, d or dd).

Part 3: Physicochemical Profiling

The introduction of the gem-difluoro group drastically alters the properties compared to the parent cyclobutane.

| Property | Cyclobutane-hydrazide | 3,3-Difluorocyclobutane-hydrazide | Impact on Drug Design |

| LogP (Lipophilicity) | ~ -0.8 | ~ -0.2 | Increased permeability without poor solubility. |

| pKa (Hydrazide NH) | ~ 13.5 | ~ 12.8 | Increased acidity strengthens H-bond donation. |

| Metabolic Stability | Low (C3 oxidation) | High | Blocks P450 hydroxylation at the C3 position. |

| Conformation | Flexible Pucker | Rigidified | Reduces entropic penalty upon binding. |

| Dipole Moment | Low | High | Can engage in specific dipole-dipole interactions. |

Part 4: Application in Lead Optimization

Decision Logic: When to use this Bioisostere?

Use the following logic flow to determine if this moiety fits your SAR (Structure-Activity Relationship) campaign.

Caption: Decision matrix for deploying the 3,3-difluorocyclobutane scaffold in DMTA cycles.

Case Study Scenario: Protease Inhibitor Optimization

-

Baseline: A lead compound contains a benzamide group targeting a serine protease.

-

Issue: The phenyl ring suffers from metabolic oxidation (para-hydroxylation), and the molecule has poor aqueous solubility.

-

Solution: Replace the Phenyl-Amide with 3,3-difluorocyclobutane-carbohydrazide .

-

Result: The C3-F2 blocks metabolism. The cyclobutane maintains the vector distance (

5.5 Å) similar to the phenyl ring. The hydrazide improves solubility and forms a "bidentate" H-bond network with the active site.

-

Part 5: Metabolic Stability Assessment

To validate the bioisosteric replacement, a specific metabolic stability assay is required.

In Vitro Microsomal Stability Protocol

Objective: Confirm the blocking of C3-hydroxylation and stability of the hydrazide bond.

-

System: Rat/Human Liver Microsomes (RLM/HLM) at 0.5 mg/mL protein.

-

Test Compound: 1 µM final concentration (avoid saturation).

-

Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Analysis: LC-MS/MS (MRM mode).

-

Monitor: Loss of parent.

-

Search for Metabolites:

-

M+16 (Hydroxylation): Should be absent or significantly reduced compared to non-fluorinated analog.

-

M-31 (Hydrazide hydrolysis): Monitor cleavage to carboxylic acid.

-

M+42 (Acetylation): Hydrazides can be acetylated by NAT (N-acetyltransferase). Note: This requires cytosol, not just microsomes.

-

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Mykhailiuk, P. K. (2015). Generation of C2-substituted 1,1-difluorospiro[2.3]hexanes and their application in the synthesis of gem-difluorinated spirocyclic diamines. Chemistry – A European Journal, 21(15), 5720-5724. (Context on difluorocyclobutane building blocks). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Methods in Molecular Biology, 686, 325-342. (Protocols for assessing hydrazide stability). Link

-

Grygorenko, O. O., et al. (2018). The gem-dimethyl group in medicinal chemistry: effects on physicochemical properties and metabolic stability. ChemMedChem, 13(23), 2533-2560. (Comparative analysis of gem-substitution). Link

Sources

Metabolic Stability of Fluorinated Cyclobutane Derivatives

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

A Technical Guide to Bioisosteric Replacement and Optimization

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to

This guide analyzes the metabolic stability profile of fluorinated cyclobutane derivatives, specifically focusing on 3,3-difluorocyclobutane and 1-trifluoromethylcyclobutane motifs. While often cited as metabolically robust, empirical data reveals a context-dependent stability profile where the specific isomerism (cis/trans) and substituent orientation (axial/equatorial) dictate the interaction with Cytochrome P450 (CYP) enzymes.

The Strategic Rationale: Bioisosterism & Physicochemical Properties[1][2]

The tert-Butyl and Phenyl Isostere

The 1-trifluoromethylcyclobutane (

-

Lipophilicity (

): Fluorination typically increases lipophilicity compared to hydrogen but, in the context of cyclobutanes, can lower -

Acidity/Basicity (

): The strong electron-withdrawing nature of the

Conformational Locking: The "Pucker" Effect

Unlike the rigid planarity of benzene or the flexibility of an alkyl chain, cyclobutane exists in a "puckered" or butterfly conformation to relieve torsional strain.

-

Puckering Angle: Typically ranges between 25° and 35° (dihedral angle

approx 158–175°). -

The Axial Anomaly: Contrary to standard cyclohexane chair mechanics where large groups prefer the equatorial position, X-ray diffraction studies have shown that in 1-trifluoromethylcyclobutanes, the

group frequently adopts the axial position . This is likely driven by electronic repulsion minimization rather than pure sterics. This axial presentation creates a unique 3D vector that can sterically shield the metabolic soft spots on the ring back-face.

Mechanisms of Metabolic Stabilization[3]

The metabolic stability of fluorinated cyclobutanes is governed by three primary mechanisms:

-

C-F Bond Strength (The Blockade): The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Substitution at the C3 position (e.g., 3,3-difluorocyclobutane) effectively blocks oxidative dealkylation or hydroxylation at the most accessible site of the ring.

-

Electronic Deactivation: The strong electronegativity of fluorine reduces the electron density of the cyclobutane ring. Since CYP450 oxidation involves an electrophilic attack by the Iron-Oxo species (

), an electron-deficient ring is a poorer substrate for oxidation. -

Lipophilicity-Driven Intrinsic Clearance (

): Warning: Fluorination is not a guaranteed fix.[1] If the introduction of a fluorinated cyclobutane significantly raises the overall

Visualization: Metabolic Decision Logic

The following diagram illustrates the decision process for selecting a fluorinated cyclobutane motif based on observed metabolic liabilities.

Caption: Decision logic for bioisosteric replacement. Note that stability gains are contingent on managing overall lipophilicity.

Comparative Data: The "Context-Dependent" Reality[4]

Recent studies (Mykhailiuk et al.) have demonstrated that replacing a tert-butyl group with a

Table 1: Intrinsic Clearance ( ) Comparison in Human Liver Microsomes (HLM)

| Scaffold Class | Parent Compound | Parent | F-Analog ( | Analog | Outcome |

| Antifungal | Butenafine | 30 | Analog 46 | 21 | Improved Stability |

| Herbicide | Tebutam | 57 | Analog 50 | 107 | Decreased Stability |

| Model Amine | N-tBu-Benzylamine | 12 | N-(CF3-CB)-Benzylamine | 1 | Significantly Improved |

Analysis:

-

Success (Butenafine): The parent molecule suffers from oxidation on the naphthalene ring and the alkyl chain. The

-cyclobutane effectively lowered the lipophilicity slightly and blocked a specific oxidative entry point. -

Failure (Tebutam): The

-cyclobutane analog exhibited higher clearance. This suggests that the tert-butyl group in Tebutam was not the primary soft spot, or the fluorinated analog introduced a new lipophilic interaction that accelerated metabolism at a distal site.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of these derivatives, a rigorous HLM assay is required. This protocol ensures the capture of rapid-turnover compounds often seen in early discovery.

Reagents & Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., Corning/Gentest).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

). -

Internal Standard: Propranolol (high clearance control) and Warfarin (low clearance control).

Workflow Diagram

Caption: Standard High-Throughput Microsomal Stability Workflow.

Step-by-Step Methodology

-

Preparation: Dilute test compounds (fluorinated cyclobutanes) to 1

in Phosphate Buffer containing 0.5 mg/mL microsomal protein. Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition. -

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiation: Add the pre-warmed NADPH regenerating system to start the reaction.

-

Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove 50

aliquots. -

Quenching: Immediately dispense aliquot into 150

ice-cold Acetonitrile (ACN) containing the internal standard. This precipitates proteins and stops the reaction. -

Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C.

-

Analysis: Inject the supernatant into LC-MS/MS. Monitor the transition of the parent ion.

-

Calculation: Plot

vs. time. The slope

Synthesis Implications for Stability Testing

When testing these derivatives, researchers must be aware of the synthetic accessibility which often dictates the purity of the isomers tested.

-

Isomeric Purity: Many fluorination reactions (e.g., using

on carboxylic acids) yield a mixture of cis/trans isomers. -

Impact: The cis and trans isomers of 1,3-disubstituted cyclobutanes often have vastly different metabolic fates due to the polarity difference (Janus face effect).

-

Recommendation: Separate isomers via preparative HPLC prior to HLM testing to avoid biphasic kinetic data.

References

-

Mykhailiuk, P. K. (2018). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." Journal of the American Chemical Society. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

-

Levterov, V. V., et al. (2020). "Fluoroalkyl-Substituted Cyclobutanes Used in Organic Synthesis and Drug Discovery." European Journal of Organic Chemistry. Link

Sources

The Gem-Difluorocyclobutane Moiety: A Guide to Application in Modern Chemistry

Introduction: The Strategic Value of Fluorine in Molecular Design

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties.[1] The unique electronic characteristics of fluorine, particularly its high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[1] Among the various fluorinated motifs, the gem-difluorocyclobutane group has emerged as a particularly valuable building block, offering a unique combination of steric and electronic properties that can be leveraged to address common challenges in molecular design.[2][3][4][5] This guide provides an in-depth exploration of the applications of the gem-difluorocyclobutane moiety, with a focus on its role in medicinal chemistry, as well as emerging applications in materials science and agrochemicals.

The Gem-Difluorocyclobutane Moiety as a Bioisostere

A key application of the gem-difluorocyclobutane group is its use as a bioisostere for other common functional groups, such as carbonyls and gem-dimethyl groups. This bioisosteric replacement strategy aims to retain or improve biological activity while favorably modulating other properties.

Carbonyl Bioisostere

The gem-difluoro group can mimic the steric and electronic properties of a carbonyl group. The polarized C-F bonds can participate in similar dipole-dipole interactions as a C=O bond, while the tetrahedral geometry of the cyclobutane ring can orient substituents in a manner analogous to a ketone. This substitution can be particularly advantageous in mitigating metabolic liabilities associated with ketones, such as reduction to the corresponding alcohol.

Gem-Dimethyl Bioisostere

The gem-difluorocyclobutane moiety can also serve as a conformationally restricted and more polar replacement for a gem-dimethyl group. This can be beneficial for improving aqueous solubility and for locking in a specific conformation that is favorable for binding to a biological target. The puckered nature of the cyclobutane ring, with a puckering angle of approximately 20-24°, is more planar than non-fluorinated cyclobutanes, which can influence the overall molecular shape.[2]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a gem-difluorocyclobutane group can have a predictable and beneficial impact on a range of molecular properties critical for drug development.

Metabolic Stability

One of the most significant advantages of incorporating a gem-difluorocyclobutane moiety is the enhancement of metabolic stability.[2][6] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[7] By replacing a metabolically labile site, such as a benzylic hydrogen or a site prone to hydroxylation, with a gem-difluorocyclobutane group, the metabolic half-life of a compound can be significantly increased.[2] This was a crucial factor in the development of the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was key to improving metabolic stability while maintaining potency.[2]

The mechanism of this stabilization can be attributed to several factors:

-

Steric Shielding: The cyclobutane ring can sterically hinder the approach of metabolizing enzymes to adjacent sites.

-

Electronic Effects: The electron-withdrawing nature of the fluorine atoms can deactivate neighboring C-H bonds towards oxidative cleavage.[7]

-

Blocking of Metabolic Sites: The gem-difluoro group itself is not a site of metabolism, effectively blocking a potential metabolic "soft spot."[2]

Lipophilicity and Solubility

The effect of the gem-difluorocyclobutane group on lipophilicity (logP) is nuanced. While fluorine is highly electronegative, the overall impact on lipophilicity is a balance between the increased polarity of the C-F bonds and the disruption of hydration shells. In many cases, the introduction of a gem-difluorocyclobutane moiety can lead to a decrease in lipophilicity, which can be advantageous for improving aqueous solubility and reducing off-target toxicity.[6]

Acidity and Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms significantly influences the acidity and basicity of nearby functional groups. For an adjacent carboxylic acid, the pKa will be lowered, making it more acidic. Conversely, for a neighboring amine, the pKa of its conjugate acid will be decreased, making the amine less basic. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, and target engagement.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the typical effects of incorporating a gem-difluorocyclobutane moiety in place of a non-fluorinated analogue.

| Property | Non-Fluorinated Analogue | gem-Difluorocyclobutane Analogue | Rationale |

| Metabolic Stability (t½) | Lower | Higher[2][6] | Resistance of C-F bonds to oxidative metabolism, steric shielding.[7] |

| Lipophilicity (logP) | Higher | Generally Lower[6] | Increased polarity from C-F bonds. |

| Aqueous Solubility | Lower | Generally Higher | Consequence of lower lipophilicity. |

| pKa (of adjacent COOH) | Higher | Lower | Inductive electron withdrawal by fluorine atoms. |

| pKa (of adjacent NH3+) | Higher | Lower | Inductive electron withdrawal by fluorine atoms. |

Conformational Effects

The rigid and puckered nature of the cyclobutane ring can impose significant conformational constraints on a molecule.[8][9][10] This can be a powerful tool for pre-organizing a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[8][9][10] In macrocyclic systems, the introduction of a gem-difluorinated moiety has been shown to influence the equilibrium between different amide bond conformations (cis/trans), which can, in turn, affect the molecule's metabolic stability.[8][9][10]

Experimental Protocols: Synthesis of Key Building Blocks

The utility of the gem-difluorocyclobutane moiety is underpinned by the availability of key synthetic building blocks. The following are detailed protocols for the preparation of two such critical intermediates.

Protocol 1: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride

This protocol outlines the synthesis of 3,3-difluorocyclobutylamine hydrochloride, a versatile building block for introducing the gem-difluorocyclobutane moiety into a variety of scaffolds.[11]

Diagram of the Synthetic Workflow:

Caption: Synthetic route to 3,3-difluorocyclobutylamine hydrochloride.

Step-by-Step Methodology:

-

Step A: Synthesis of Benzyl (3,3-difluorocyclobutyl)carbamate:

-

To a solution of 3,3-difluorocyclobutanol in toluene, add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Heat the mixture to effect the azidation.

-

After cooling, add benzyl alcohol to the reaction mixture to form the benzyl carbamate.

-

Purify the product by column chromatography.

-

-

Step B: Synthesis of 3,3-difluorocyclobutylamine hydrochloride:

-

Dissolve benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) in methanol (20 mL).[11]

-

Add 10% palladium on carbon (1 g).[11]

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature overnight.[11]

-

Filter the reaction mixture through a pad of celite and wash with methanol.[11]

-

To the filtrate, add concentrated hydrochloric acid (2 mL).[11]

-

Evaporate the solvent under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride (0.8 g, 85% yield).[11]

-

The product can be characterized by ¹H NMR (400 MHz, DMSO-d6): δ 8.60 (m, 3H), 3.64 (m, 1H), 2.89 (m, 4H).[11]

-

Protocol 2: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol describes the synthesis of 3,3-difluorocyclobutanecarboxylic acid, another important building block for drug discovery and materials science.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to 3,3-difluorocyclobutanecarboxylic acid.

Step-by-Step Methodology:

-

Step A: Synthesis of Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate:

-

This step typically involves a [2+2] cycloaddition reaction between methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.

-

-

Step B: Synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate:

-

The dichlorinated intermediate is then subjected to a dechlorination reaction, for example, using zinc dust in acetic acid.

-

-

Step C: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid:

-

Dissolve sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of methanol and water (200 mL total).

-

Add methyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) at room temperature.

-

Stir the resulting mixture at room temperature for 15 hours.

-

Reduce the volume of the mixture by half under vacuum.

-

Acidify the mixture to pH 1 with concentrated aqueous HCl.

-

Extract the product with dichloromethane (3 x 350 mL).

-

Combine the organic extracts and evaporate the solvent under vacuum to yield 3,3-difluorocyclobutanecarboxylic acid (32.4 g, 98% yield) as a white solid.

-

Applications Beyond Medicinal Chemistry

While the primary focus of gem-difluorocyclobutane applications has been in medicinal chemistry, its unique properties are also finding utility in other fields.

Agrochemicals

The principles of enhancing metabolic stability and modulating physicochemical properties are equally applicable to the design of new agrochemicals.[1] The incorporation of the gem-difluorocyclobutane moiety can lead to pesticides and herbicides with improved efficacy, selectivity, and environmental profiles.

Materials Science

In materials science, the gem-difluorocyclobutane unit can be incorporated into polymers and liquid crystals to tune their physical and electronic properties. The polarity of the C-F bonds can influence intermolecular interactions, affecting properties such as melting point, boiling point, and dielectric constant. There is potential for the development of novel fluorinated polymers with enhanced thermal stability and chemical resistance, as well as liquid crystals with unique phase behaviors.[12][13]

Conclusion

The gem-difluorocyclobutane moiety has established itself as a valuable and versatile tool in modern molecular design. Its ability to serve as a bioisostere, enhance metabolic stability, and modulate key physicochemical properties makes it a powerful asset in the development of new pharmaceuticals. As synthetic methodologies for accessing gem-difluorocyclobutane building blocks continue to improve, we can expect to see an even broader range of applications for this unique structural motif, not only in drug discovery but also in the design of advanced materials and agrochemicals.

References

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 148-154.

- Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425–10433.

- Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Cogswell, T. J., et al. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal.

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 148-154.

-

3,3-Difluorocyclobutanecarboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

- (2022, September 26). Synthesis of gem-Difluorocyclopropanes.

- Ishikura, H., et al. (2026, February 12). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.

- Ishikura, H., et al. (2025, May 15). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv.

- Ishikura, H., et al. (2025, July 25). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed.

- 3,3-Difluorocyclobutane-1-carbaldehyde 97% | CAS: 1246765-49-0. (2026, February 18). AChemBlock.

- A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. (2025, August 7).

- Ishikura, H., et al. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.

- Olifir, O. S., & Liashuk, O. (2026, January 2). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34.

- Chernykh, A. V., et al. (2019, April 24). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.

- Yanai, H., et al. (2024, October). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination – electrophilic α‐C−H‐fluorination.

- Melnykov, K. P., et al. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- 3,3-Difluoro-cyclobutanecarboxylic acid AldrichCPR 107496-54-8. (n.d.). Sigma-Aldrich.

- Synthesis of Gem-difluorocyclobutane. (n.d.). Enamine.

- Liquid Crystal M

- Complex Liquid Crystals. (2008, July 7). Diamond Light Source.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. diamond.ac.uk [diamond.ac.uk]

Thermodynamic Stability & Synthetic Viability of Cyclobutane Carbohydrazides

Executive Summary

Cyclobutane carbohydrazides represent a unique intersection of high-energy structural motifs and versatile pharmacophores.[1] The cyclobutane ring, possessing approximately 26.5 kcal/mol of ring strain , offers rigid stereochemical control crucial for drug-receptor binding. However, coupling this strained ring with a reactive carbohydrazide group (

This guide provides a comprehensive analysis of the thermodynamic stability of cyclobutane carbohydrazides. It moves beyond basic characterization to explore the causality between ring strain release and hydrazide decomposition.[1] We define the operational boundaries for synthesis, storage, and biological application, ensuring that researchers can exploit the bioactivity of these scaffolds without compromising structural integrity.

Structural Dynamics & Thermodynamic Landscape

To understand the stability of cyclobutane carbohydrazides, one must decouple the contributions of the ring system from the functional group.

The Cyclobutane Anomaly

Unlike cyclohexane (strain-free) or cyclopentane (low strain), cyclobutane exists in a puckered "butterfly" conformation to mitigate torsional strain from eclipsing hydrogens.[1][2]

-

Angle Strain: Deviation from the ideal 109.5°

angle to ~88°.[1] -

Torsional Strain: Repulsion between eclipsing bonds.[1]

-

Total Ring Strain Energy (RSE): ~26.5 kcal/mol (111 kJ/mol).[1]

Impact on Carbohydrazides:

The attachment of a carbonyl group to the cyclobutane ring introduces

Thermodynamic Parameters (Estimated)

Table 1 summarizes the estimated thermodynamic values for a model compound, Cyclobutane-1,1-dicarbohydrazide , derived from group additivity values and ring strain corrections.

Table 1: Thermodynamic Profile of Cyclobutane-1,1-dicarbohydrazide

| Parameter | Value (Est.) | Significance |

| Heat of Formation ( | -45 to -55 kJ/mol | Exothermic formation implies stability relative to elements, but high energy relative to acyclic analogs.[1] |

| Ring Strain Energy (RSE) | 26.5 kcal/mol | The "potential energy" stored in the scaffold; driving force for ring-opening.[1] |

| C-N Bond Dissociation Energy | ~70-75 kcal/mol | The weak point in the hydrazide tail; susceptible to homolysis at high T. |

| Melting Point | 150–180°C | Typically decomposes upon melting (melt-degradation).[1] |

Stability Profiling: Decomposition Pathways

The degradation of cyclobutane carbohydrazides is not a singular event but a competition between two distinct pathways: Ring Opening (Physical/Thermal) and Hydrazide Hydrolysis (Chemical).

Pathway A: Thermal Ring Opening ([2+2] Cycloreversion)

At elevated temperatures (>200°C), the vibrational energy overcomes the activation barrier for ring opening.[1]

Pathway B: Hydrolytic Degradation

The carbohydrazide moiety is the kinetic weak point.[1] Under acidic or basic conditions, the amide bond hydrolyzes.[1]

-

Acidic pH: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.[1]

-

Basic pH: Direct nucleophilic attack by hydroxide.[1]

Pathway C: Oxidative Deamination

Hydrazides are reducing agents.[1] In the presence of atmospheric oxygen or trace metal ions (

Visualization of Degradation Logic

The following diagram illustrates the decision matrix for degradation based on environmental stressors.

Figure 1: Competing decomposition pathways.[1] Note that controlled heating can yield useful oxadiazoles (Green), while uncontrolled stress leads to degradation (Red).[1]

Synthesis: Ensuring Thermodynamic Control

Synthesis of cyclobutane carbohydrazides requires avoiding conditions that trigger ring opening or premature hydrolysis.[1] The standard approach involves Hydrazinolysis of Esters .[1]

Synthetic Protocol (Self-Validating)

Objective: Synthesize Cyclobutane-1,1-dicarbohydrazide from Diethyl cyclobutane-1,1-dicarboxylate.

Reagents:

-

Diethyl cyclobutane-1,1-dicarboxylate (1.0 eq)[1]

-

Hydrazine hydrate (80%, 4.0 eq) — Excess drives equilibrium.[1]

-

Ethanol (Absolute) — Solvent.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve diethyl cyclobutane-1,1-dicarboxylate (10 mmol) in absolute ethanol (20 mL).

-

Addition: Cool the solution to 0°C (Ice bath). Reason: Hydrazinolysis is exothermic; cooling prevents thermal runaway and potential ring strain activation.

-

Reaction: Add hydrazine hydrate dropwise over 15 minutes.

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Self-Validation Point: The solution usually turns turbid as the carbohydrazide precipitates (it is less soluble in EtOH than the ester).

-

Isolation: Filter the white precipitate.

-

Purification: Wash with cold ethanol (2x) and diethyl ether (2x).

-

Drying: Vacuum dry at 40°C. Warning: Do not exceed 60°C to avoid dehydration to oxadiazoles.[1]

Yield Expectation: 85–95%. Characterization:

-

IR: Strong peaks at 3300-3200 cm⁻¹ (

) and 1650 cm⁻¹ ( -

H-NMR: Disappearance of ethyl ester signals (quartet/triplet); appearance of broad hydrazide protons.[1]

Experimental Protocols: Stability Assessment

To validate the stability of a new cyclobutane carbohydrazide derivative, follow these standardized assays.

Thermal Stability Assay (DSC/TGA)

Purpose: Determine the onset temperature of decomposition (

-

Instrument: Differential Scanning Calorimeter (DSC).[1]

-

Protocol:

-

Weigh 2–5 mg of sample into an aluminum pan (crimped, pinhole lid to allow gas escape).

-

Ramp temperature from 30°C to 300°C at 10°C/min under

flow (50 mL/min).

-

-

Interpretation:

Hydrolytic Stability Assay (HPLC)

Purpose: Quantify half-life (

-

Conditions:

-

Buffer A: 0.1 N HCl (pH ~1)

-

Buffer B: Phosphate Buffer (pH 7.4)

-

Buffer C: 0.1 N NaOH (pH ~13)

-

-

Workflow:

-

Calculation: Plot

vs. time. The slope

Applications in Drug Development

Why accept the risk of a strained ring?

-

Conformational Restriction: The cyclobutane ring locks the vectors of the carbohydrazide substituents, potentially increasing binding affinity to receptors (reduction of entropic penalty).[1]

-

Metabolic Stability: Unlike linear alkyl chains, the cyclobutane ring is resistant to

-oxidation.[1] -

Bioisosterism: Cyclobutane-1,1-dicarbohydrazides act as rigid analogs of malonic acid derivatives.[1]

References

-

Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.[1] Link[1]

-

Nam, N.-H. (2003).[1] Combretastatin A-4 analogues containing a four-membered ring.[1][3] Bioorganic & Medicinal Chemistry Letters, 13(10), 1691–1694.[1] Link

-

Rappoport, Z. (Ed.).[1] (2005).[1][4][5] The Chemistry of Cyclobutanes. Wiley.[1] Link

-

Gomes, P., et al. (2013).[1] Synthesis and biological evaluation of carbohydrazide derivatives. European Journal of Medicinal Chemistry, 62, 214-221.[1] Link

-

Bach, R. D., & Dmitrenko, O. (2006).[1] The Effect of Substituents on the Ring Strain Energy of Cyclopropane and Cyclobutane. Journal of the American Chemical Society, 128(14), 4598–4611.[1] Link[1]

Sources

Fluorine-Substituted Carbohydrazides: Reactivity Modulation & Synthetic Applications in Drug Discovery

Executive Summary

This technical guide analyzes the physicochemical and synthetic perturbations introduced by fluorine substitution on the carbohydrazide (

The Fluorine Effect: Mechanistic Principles

The introduction of fluorine into the aryl or alkyl backbone of a carbohydrazide creates a unique electronic environment that dictates reactivity. Unlike simple alkyl substitutions, fluorine exerts a "tug-of-war" influence via two primary vectors:

Electronic Withdrawal & Nucleophilicity

The reactivity of carbohydrazides is governed by the nucleophilicity of the terminal amino group (

-

Inductive Effect (-I): Fluorine acts as a powerful electron-withdrawing group (EWG). When substituted on an attached aromatic ring (e.g., 4-fluorobenzohydrazide), it pulls electron density through the

-framework. -

Consequence: This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the terminal nitrogen.

-

Reactivity Shift: The terminal

becomes less nucleophilic compared to non-fluorinated analogs. Consequently, condensation reactions with weak electrophiles (ketones) may require stronger acid catalysis or higher temperatures.

Acidity and Hydrogen Bonding

While nucleophilicity decreases, the acidity of the amide proton (

- Shift: The electron-withdrawing nature of fluorine stabilizes the conjugate base anion formed after deprotonation.

-

Cyclization Impact: This increased acidity facilitates base-mediated cyclization pathways (e.g., forming 1,3,4-oxadiazoles) by making the amide nitrogen a better leaving group or facilitating tautomerization to the imidol form (

).

Physicochemical Table: Fluorine vs. Hydrogen

Table 1: Comparative Physicochemical Properties of Substituted Benzohydrazides

| Property | Unsubstituted ( | Fluorinated (4- | Mechanistic Impact |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric hindrance; "Magic Methyl" mimic. |

| Electronegativity | 2.1 | 4.0 | Strong polarization of C-F bond. |

| Hammett Constant ( | 0.00 | 0.06 | Weak EWG overall (due to competing +M effect). |

| Lipophilicity ( | 0.00 | +0.14 | Increases membrane permeability ( |

| C-X Bond Energy | 98 kcal/mol | 116 kcal/mol | High metabolic stability against P450 oxidation. |

Synthetic Reactivity: Pathways & Heterocycles

The primary utility of fluorinated carbohydrazides lies in their conversion to heterocycles, particularly 1,3,4-oxadiazoles, which serve as privileged scaffolds in oncology and antimicrobial research.

Pathway A: Schiff Base Formation (Hydrazones)

The condensation of fluorinated carbohydrazides with aldehydes yields hydrazones.

-

Kinetics: Due to the reduced nucleophilicity of the

, this reaction is kinetically slower than with unsubstituted hydrazides. -

Optimization: Use of polar protic solvents (Ethanol/Methanol) with catalytic acetic acid is standard. For sterically hindered or highly electron-poor hydrazides, microwave irradiation is recommended to overcome the activation energy barrier.

Pathway B: Oxidative Cyclization to 1,3,4-Oxadiazoles

The hydrazone intermediate undergoes oxidative cyclization to form the aromatic oxadiazole ring.

-

Mechanism: The reaction proceeds via the imidol tautomer. The fluorine substituent on the aryl ring stabilizes the transition state during the dehydration step, often resulting in higher yields and cleaner reaction profiles compared to electron-rich analogs, provided the initial cyclization barrier is met.

-

Reagents: Common reagents include

(harsh), Iodine/

Visualizing the Reaction Logic

Figure 1: Synthetic workflow from fluorinated carbohydrazide to 1,3,4-oxadiazole. Note the kinetic bottleneck at the condensation step due to reduced nucleophilicity.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

Fluorine substitution blocks metabolic "soft spots." In carbohydrazide derivatives, the phenyl ring is often susceptible to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (specifically at the para position) blocks this metabolism due to the strength of the C-F bond (116 kcal/mol), significantly extending the drug's half-life (

Lipophilicity Modulation

The introduction of fluorine increases the lipophilicity (

-

Benefit: Enhanced passive transport across the blood-brain barrier (BBB) or bacterial cell walls.

-

Application: Fluorinated hydrazones have shown superior activity against Mycobacterium tuberculosis compared to non-fluorinated analogs due to better cell wall penetration.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Schiff Base

Objective: Condensation of 4-fluorobenzohydrazide with an aromatic aldehyde.

Reagents:

-

4-Fluorobenzohydrazide (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

Ethanol (Absolute, 10 mL/mmol)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzohydrazide (1.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add the substituted benzaldehyde (1.0 mmol) followed by 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Note: Monitor via TLC (30% EtOAc/Hexane). The fluorinated starting material may react slower than non-fluorinated controls.[2][3] -

Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur, cool further in an ice bath.

-

Filtration: Filter the solid precipitate under vacuum and wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from ethanol/DMF if necessary.

Protocol B: -Mediated Cyclization to 1,3,4-Oxadiazole

Objective: Oxidative cyclization of the fluorinated hydrazone.

Reagents:

-

Fluorinated Hydrazone (from Protocol A) (1.0 equiv)

-

Iodine (

) (1.5 equiv) -

Potassium Carbonate (

) (3.0 equiv) -

DMSO (5 mL/mmol)

Procedure:

-

Setup: Dissolve the fluorinated hydrazone (1.0 mmol) in DMSO (5 mL).

-

Reagent Addition: Add

(3.0 mmol) and Iodine (1.5 mmol). -

Reaction: Stir the mixture at

for 3–5 hours. The color will transition from dark iodine to a lighter hue as -

Quenching: Cool to room temperature and pour the mixture into crushed ice containing 5% sodium thiosulfate (to quench excess iodine).

-

Isolation: Filter the resulting precipitate. Wash copiously with water to remove DMSO and inorganic salts.

-

Drying: Dry the product in a vacuum oven at

.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental protocol for the synthesis of fluorinated 1,3,4-oxadiazoles via iodine-mediated oxidative cyclization.

References

-

Glomb, T., & Śpianek, P. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 29(6), 1332. [Link]

-

Somogyi, L. (2014).[4] Synthesis and Characterization of Fluorinated 1,3,4-Oxadiazole-2-thiones. Journal de la Société Chimique de Tunisie, 16, 25-28. [Link]

-

Wadhwa, P., et al. (2012). Recent Advances in the Synthesis of Fluorinated Hydrazones. Organic Chemistry International. [Link]

-

Schottelius, M., et al. (2006). Chemoselective hydrazone formation between HYNIC-functionalized peptides and 18F-fluorinated aldehydes. Bioconjugate Chemistry, 17(6). [Link]

-

Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sctunisie.org [sctunisie.org]

Methodological & Application

Using 3,3-difluorocyclobutane-1-carbohydrazide in peptide coupling

Application Note: Site-Specific Peptide Modification using 3,3-Difluorocyclobutane-1-carbohydrazide

Executive Summary

This technical guide details the protocol for using 3,3-difluorocyclobutane-1-carbohydrazide as an activated building block for peptide coupling. While standard peptide synthesis utilizes carboxylic acids activated by carbodiimides (e.g., EDC) or onium salts (e.g., HATU), hydrazides offer a unique orthogonal activation strategy via the Honzl-Rudinger method (acyl azide generation).

The 3,3-difluorocyclobutane moiety is a high-value bioisostere in medicinal chemistry. The gem-difluoro group lowers the pKa of neighboring protons, alters lipophilicity (

Scientific Mechanism & Rationale

The Fluorine Effect

The incorporation of the 3,3-difluorocyclobutane motif is driven by the "polar hydrophobicity" of the C–F bond. Unlike standard alkyl caps (e.g., acetyl), this moiety introduces a dipole moment while maintaining lipophilicity, often improving membrane permeability and metabolic stability against P450 enzymes.

Chemistry of Activation (Honzl-Rudinger)

Hydrazides are stable surrogates for activated esters. They do not react with amines under standard conditions, allowing them to be stored or carried through synthetic steps. Activation is triggered "on-demand" by nitrosylation.

-

Nitrosylation: In acidic media, sodium nitrite (

) generates the nitrosonium ion ( -

Azide Formation: The hydrazide attacks

, dehydrating to form the acyl azide . -

Coupling: The acyl azide is an electrophile. Upon pH adjustment (neutral/basic), a primary amine (peptide N-terminus) attacks the carbonyl, displacing the azide (

) and forming a stable amide bond.

Critical Control Point: Acyl azides can undergo Curtius rearrangement to isocyanates at room temperature. Therefore, the activation step must be performed at low temperature (-10°C to 0°C).

Figure 1: Mechanistic pathway of hydrazide activation.[1] Note the temperature sensitivity required to avoid Curtius rearrangement.

Experimental Protocol

Safety Warning: Sodium azide and acyl azides are potentially explosive. While this protocol operates in dilute solution, always work behind a blast shield and avoid concentrating the acyl azide intermediate.

Materials Required

-

Reagent: 3,3-difluorocyclobutane-1-carbohydrazide (10 equiv. relative to peptide).[1][2][3][4]

-

Activator: Sodium Nitrite (

), 0.5 M aqueous solution. -

Acid: HCl (1.0 M) or Phosphate buffer pH 3.0.

-

Base: N,N-Diisopropylethylamine (DIPEA) or

. -

Peptide Substrate: Resin-bound (SPPS) or free peptide in solution.

-

Solvent: DMF (for resin) or Phosphate Buffer/Acetonitrile (for solution).

Workflow A: Solid-Phase N-Terminal Capping

Use this method if the peptide is still on the SPPS resin.

-

Preparation of Resin:

-

Swell the peptidyl-resin (0.1 mmol scale) in DMF for 20 mins.

-

Ensure the N-terminal Fmoc group is removed (20% piperidine/DMF). Wash resin

with DMF, then

-

-

Activation (In Situ Acyl Azide Generation):

-

Dissolve 3,3-difluorocyclobutane-1-carbohydrazide (150 mg, ~1.0 mmol, 10 equiv) in 2 mL of DMF:DCM (1:1).

-

Cool the solution to -10°C (ice/salt bath).

-

Add HCl (4M in dioxane, 1.2 mmol) followed by isoamyl nitrite or t-butyl nitrite (1.1 mmol). Note: Organic nitrites are preferred for SPPS to maintain solubility.

-

Stir at -10°C for 15 minutes. The solution typically turns pale yellow.

-

-

Coupling:

-

Add the cold activated solution directly to the resin vessel.

-

Immediately add DIPEA (2.0 mmol) to neutralize the acid and catalyze the coupling.

-

Shake the reaction vessel at 0°C for 1 hour , then allow to warm to room temperature for 2 hours.

-

-

Workup:

-

Drain the resin. Wash

DMF, -

Perform a Kaiser test (ninhydrin) to verify complete coupling (should be negative/colorless).

-

Cleave peptide from resin using standard TFA cocktails.

-

Workflow B: Solution-Phase Ligation

Use this method for modifying purified peptides or proteins.

-

Activation:

-

Dissolve hydrazide (10 equiv) in 0.2 M HCl / Acetonitrile (1:1). Cool to -10°C.

-

Add

(aqueous, 1.1 equiv relative to hydrazide) dropwise. -

Incubate for 20 mins at -10°C.

-

-

Coupling:

-

Dissolve the target peptide in 0.2 M Phosphate Buffer (pH 7.5) containing 6M Guanidine HCl (if solubility is an issue).

-

Add the activated acyl azide solution to the peptide solution.

-

Adjust pH immediately to 8.0–9.0 using dilute NaOH or solid

. -

Crucial: Keep the reaction on ice (0°C) for the first hour, then 4°C overnight.

-

-

Quenching & Purification:

-

Quench by adding excess glycine or hydroxylamine.

-

Purify directly via preparative HPLC (C18 column).

-

Data Analysis & Quality Control

HPLC Monitoring

The conversion of the amine to the fluorinated amide results in a significant retention time shift due to the lipophilicity of the difluorocyclobutane ring.

| Compound State | HPLC Retention Time (Generic C18 Gradient) | Mass Spec ( |

| Free Peptide (Amine) | ||

| Coupled Product |

Note: The mass shift corresponds to the addition of

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acyl Azide | Ensure pH is adjusted to >8.0 immediately upon mixing. Maintain 0°C. |

| Isocyanate Formation | Curtius Rearrangement | Temperature rose above 0°C during activation. Keep strictly cold. |

| No Reaction | Incomplete Activation | Check quality of |

| Precipitation | Solubility Issues | Use "Magic Mixture" (DCM/DMF/NMP) or add Guanidine HCl for solution phase. |

Process Workflow Diagram

Figure 2: Operational workflow for the modification of peptides using hydrazide activation.

References

-

Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[1][2][3][4][5][6] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis. Collection of Czechoslovak Chemical Communications.

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[3] Angewandte Chemie International Edition.

-

Mykhailiuk, P. K. (2015). Generation of C2-symmetric bicyclo[1.1.1]pentanes and their incorporation into drugs. (Context on fluorinated cyclobutane building blocks). Chemistry – A European Journal.

-

Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[5] Nature Protocols.

-

PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid (Precursor data).[7] National Library of Medicine.

Sources

- 1. bachem.com [bachem.com]

- 2. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Guide to the Synthesis and Application of Fluorinated Carbohydrazide Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents and advanced materials, the strategic incorporation of fluorine into organic molecules has emerged as a transformative approach. The unique physicochemical properties of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and material characteristics. This guide provides an in-depth, technically-focused exploration of the preparation of Schiff bases derived from fluorinated carbohydrazides, offering a powerful platform for the creation of diverse and potent molecular entities.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the "why" behind the "how," empowering researchers to not only replicate these methods but also to innovate upon them. We will delve into the mechanistic rationale behind the synthetic steps, provide detailed, field-tested protocols, and explore the vast application potential of this exciting class of compounds.

The Strategic Advantage of Fluorine and Carbohydrazide Scaffolds

The introduction of fluorine can dramatically alter a molecule's properties. Its high electronegativity can modulate the acidity of neighboring protons, influence hydrogen bonding, and create unique conformational biases. The exceptional strength of the carbon-fluorine bond often enhances metabolic stability by shielding molecules from oxidative degradation.

Carbohydrazides, with their reactive hydrazide moiety, are versatile building blocks that readily condense with aldehydes and ketones. This reaction forms stable Schiff bases, also known as azomethines, which are prevalent scaffolds in a wide array of biologically active compounds, exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties, among others. The fusion of these two chemical motifs—fluorination and the carbohydrazide-derived Schiff base—creates a synergistic platform for the design of novel molecules with enhanced therapeutic potential.

Part I: Synthesis of Fluorinated Carbohydrazides

The synthesis of the fluorinated carbohydrazide is the foundational step. A robust and widely used method is the hydrazinolysis of a fluorinated ester. Here, we detail the preparation of 2,2,2-trifluoroacetohydrazide, a key precursor.

Protocol 1: Synthesis of 2,2,2-Trifluoroacetohydrazide

This protocol outlines the synthesis of 2,2,2-trifluoroacetohydrazide from ethyl trifluoroacetate.

Materials:

-

Ethyl trifluoroacetate

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl trifluoroacetate (1 equivalent) in absolute ethanol (10 volumes).[1]

-

Addition of Hydrazine Hydrate: Cool the solution in an ice bath. Slowly and dropwise, add hydrazine hydrate (1.1-1.2 equivalents) to the stirred solution.[1] (CAUTION: Hydrazine hydrate is corrosive and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.) The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reflux: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction has gone to completion, cool the mixture to room temperature. Remove the ethanol and any excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2,2,2-trifluoroacetohydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white crystalline solid.

Causality in the Protocol:

-

Slow, Cooled Addition: The reaction between the ester and hydrazine hydrate is exothermic. Slow addition at a low temperature is critical to control the reaction rate, prevent a dangerous temperature increase, and minimize the formation of undesired side products.

-

Reflux: The application of heat provides the necessary activation energy to drive the nucleophilic acyl substitution to completion, ensuring a high yield of the desired hydrazide.

Part II: Preparation of Fluorinated Carbohydrazide Schiff Bases

The core of this guide lies in the condensation reaction between the synthesized fluorinated carbohydrazide and a suitable aldehyde or ketone to form the Schiff base.

Protocol 2: General Procedure for the Synthesis of Schiff Bases from 2,2,2-Trifluoroacetohydrazide

This protocol can be readily adapted for a wide range of carbonyl compounds.

Materials:

-

2,2,2-Trifluoroacetohydrazide (1 equivalent)

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol or Methanol (as solvent)

-

Glacial acetic acid (catalytic amount, 2-3 drops)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,2,2-trifluoroacetohydrazide (1 equivalent) in ethanol.

-

Addition of Carbonyl Compound: To this solution, add the substituted aldehyde or ketone (1 equivalent).

-

Catalysis: Add a few drops of glacial acetic acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours. The progress of the reaction should be monitored by TLC.

-

Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with a small amount of cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

The Mechanism of Schiff Base Formation:

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initially forms an unstable carbinolamine intermediate. The acid catalyst then protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent dehydration yields the stable imine, or azomethine, linkage of the Schiff base.

Visualizing the Synthetic Workflow:

Caption: A streamlined workflow for the two-stage synthesis of fluorinated carbohydrazide Schiff bases.

Part III: Comprehensive Characterization

Unambiguous characterization of the synthesized fluorinated Schiff bases is paramount. A multi-technique spectroscopic approach is essential for structural confirmation and purity assessment.

| Spectroscopic Technique | Key Diagnostic Signals | Interpretation |

| ¹H NMR | Disappearance of the aldehyde proton signal (δ ~9-10 ppm). Appearance of the azomethine proton signal (-CH=N-) (δ ~8-9 ppm). Signals corresponding to the aromatic and aliphatic protons of the parent aldehyde/ketone and the carbohydrazide moiety. | Confirms the formation of the C=N double bond and provides information about the overall proton environment of the molecule. |

| ¹³C NMR | Appearance of the azomethine carbon signal (-CH=N-) (δ ~160-170 ppm). | Further validates the formation of the imine functionality. |

| ¹⁹F NMR | Signals corresponding to the fluorine atoms in the trifluoromethyl group. The chemical shift will be characteristic of the CF₃ group's electronic environment. | Confirms the presence and integrity of the fluorinated moiety within the final Schiff base structure. |

| FT-IR | Disappearance of the C=O stretching vibration of the aldehyde/ketone (~1700 cm⁻¹). Appearance of the C=N stretching vibration (~1600-1650 cm⁻¹). Presence of the N-H stretching vibration of the hydrazide moiety (~3200-3300 cm⁻¹). | Provides crucial information about the functional groups present and confirms the transformation of the starting materials. |

| Mass Spectrometry | A molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base. | Confirms the molecular formula of the synthesized compound. |

Part IV: Applications in Drug Discovery and Development

The unique structural and electronic properties of fluorinated carbohydrazide Schiff bases make them highly attractive candidates for drug discovery programs.

-

Antimicrobial Agents: The lipophilicity conferred by the fluorine atoms can enhance the ability of these compounds to penetrate the cell membranes of bacteria and fungi.[2][3] The azomethine group is also a key pharmacophore in many antimicrobial agents.[4][5][6]

-

Anticancer Agents: Fluorinated compounds are mainstays in cancer chemotherapy. Schiff bases derived from fluorinated carbohydrazides have the potential to be explored as novel anticancer agents, leveraging the metabolic stability and unique binding interactions imparted by the fluorine atoms.

-

Enzyme Inhibition: The defined three-dimensional structure and electronic distribution of these Schiff bases make them suitable for rational design as specific enzyme inhibitors, a cornerstone of modern drug development.

Visualizing the Drug Development Pathway:

Caption: A simplified representation of the drug development pipeline for novel fluorinated Schiff bases.

Conclusion

The synthesis of Schiff bases from fluorinated carbohydrazides offers a versatile and powerful avenue for the creation of novel molecules with significant potential in medicinal chemistry and materials science. By providing a detailed understanding of the synthetic protocols, mechanistic rationale, and characterization techniques, this guide empowers researchers to confidently explore this promising area of chemical science. The continued investigation of these fluorinated scaffolds is poised to yield the next generation of innovative therapeutics and advanced materials.

References

- BenchChem. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block.

- Hassan, A., et al. (2019). Schiff bases derived from 5-aminopyrazoles and their antimicrobial activity against multidrug-resistant bacteria.

- Przybylski P, Huczynski A, Pyta K, Brzezinski B, Bartl F. Biological properties of schiff bases and azo derivatives of phenols. Curr Org Chem 2009;13(2):124–128.

- Juniper Publishers. (2025). Synthesis and Antimicrobial Activity of Some Schiff Base.

- IJISET. (2021). A review on synthesis and antimicrobial activity of Schiff bases.

- Science Publishing Group. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes.

- Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119.

- GSC Online Press. (2022).

Sources

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. ijiset.com [ijiset.com]

- 5. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to the Strategic Incorporation of gem-Difluoro Rings into Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the gem-difluoromethylene (CF₂) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry. This structural motif serves as a valuable bioisostere for carbonyls, ethers, and other functional groups, profoundly influencing a molecule's physicochemical and pharmacological profile. The high electronegativity of the fluorine atoms can alter local electronics, pKa, and hydrogen bonding capabilities, while the CF₂ group itself often enhances metabolic stability and modulates lipophilicity.[1][2] This guide provides a comprehensive overview of contemporary methodologies for incorporating gem-difluoro rings into and onto heterocyclic systems, moving beyond a simple recitation of methods to explain the underlying chemical principles and strategic considerations that guide the choice of a synthetic route. Detailed, field-tested protocols for key transformations are provided to bridge theory with practical application.

The Strategic Value of gem-Difluorination in Heterocyclic Chemistry

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals.[3][4] The ability to fine-tune their properties through precise structural modifications is central to drug discovery. The gem-difluoromethylene group offers a unique tool for this purpose. Unlike a single fluorine substituent, the CF₂ group is a non-planar, tetrahedral moiety that can impose specific conformational constraints.[5] Its introduction can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, and it can enhance binding affinity by engaging in favorable electrostatic or hydrogen-bonding interactions.[1][6] The decision of how and where to install this group is a critical aspect of molecular design, necessitating a robust toolbox of synthetic methodologies.

Core Methodologies for Synthesis

The incorporation of gem-difluoro rings can be broadly categorized into two strategic approaches:

-

Construction of the CF₂-containing ring onto a pre-existing heterocycle.

-

Formation of the heterocycle from a building block that already contains the gem-difluoro moiety.

The optimal strategy depends on the target structure, the availability of starting materials, and the desired stage of functionalization (i.e., early-stage library synthesis vs. late-stage modification of a complex lead compound).

Difluorocarbene-Based Methods: The [2+1] Cycloaddition

The reaction of difluorocarbene (:CF₂) with an alkene to form a gem-difluorocyclopropane ring is a foundational and powerful method.[7] This approach is ideal for installing a strained, three-membered ring that can act as a conformationally rigid bioisostere. The choice of difluorocarbene precursor is critical and dictates the reaction conditions.

Mechanism Insight: Difluorocarbene is a singlet carbene, stabilized by π-donation from the fluorine atoms, which makes it moderately electrophilic. It undergoes a concerted [2+1] cycloaddition with the double bond of a heterocyclic substrate.

Table 1: Comparison of Common Difluorocarbene Precursors for Cyclopropanation

| Precursor | Typical Conditions | Advantages | Disadvantages |

| TMSCF₃ (Ruppert-Prakash Reagent) | NaI, DMF, 80-110 °C | High functional group tolerance; reliable.[8] | Requires stoichiometric initiator; can be expensive. |

| ClCF₂COONa | High temperatures (180-190 °C) in diglyme.[8][9] | Inexpensive and commercially available. | Harsh conditions limit substrate scope. |

| TMSCF₂Br | CsF or KF, 80-110 °C | Milder than TMSCF₃; high yields.[9] | Reagent availability can be a concern. |

| BrCF₂CO₂Et | Base (e.g., K₂CO₃), DMF | Metal-free conditions.[10] | Can lead to side reactions depending on the substrate. |

This method is particularly effective for heterocycles containing exocyclic double bonds or for creating fused-ring systems from unsaturated heterocyclic precursors.

Direct C-H Difluoromethylation: The Power of Photoredox Catalysis

For late-stage functionalization, direct C-H difluoromethylation is an invaluable tool, as it obviates the need for pre-functionalization of the heterocycle.[3] Photoredox catalysis has emerged as the premier method for this transformation, enabling the generation of the nucleophilic difluoromethyl radical (•CF₂H) under mild conditions.[6][11]

Causality of the Catalytic Cycle:

-

A photocatalyst (e.g., Ir(ppy)₃ or an organic dye) absorbs light and enters an excited state.

-

The excited catalyst reduces a difluoromethyl radical precursor (e.g., NaSO₂CF₂H), generating the •CF₂H radical.

-

The •CF₂H radical adds to the electron-deficient heterocycle.

-

The resulting radical intermediate is oxidized by an oxidant (often O₂) to regenerate the catalyst and yield the final product.[3]

This approach is highly effective for a wide range of electron-deficient N-heterocycles. The regioselectivity is often governed by the electronic properties of the heterocyclic ring.

Caption: Catalytic cycle for photoredox C-H difluoromethylation.

Dearomative Approaches: Building Complexity

Dearomatization strategies offer a sophisticated route to Fsp³-enriched motifs by temporarily disrupting the aromaticity of an N-heterocycle.[12] A subsequent rearomatization step can then be used to generate the final functionalized product.

A notable example is the N-difluoromethylative dearomatization using bromo(difluoro)acetic acid (BrCF₂COOH) in the presence of a base like K₂CO₃.[12][13] This method is transition-metal-free, scalable, and tolerant of diverse functional groups.

Mechanism Rationale: The nitrogen atom of the heterocycle acts as a nucleophile, attacking the difluorinated reagent. The key to this transformation is the nucleophilicity and reduced steric hindrance on the nitrogen atom, which enables the dearomatizing N-difluoromethylation.[12][13]

Another powerful technique is the multicomponent dearomative difluoroalkylation of isoquinolines using difluorinated silyl enol ethers. This catalyst-free method provides a practical and environmentally benign route to complex gem-difluorinated heterocycles.[14]

Cyclization of gem-Difluoro Building Blocks

An alternative and highly versatile strategy involves synthesizing the heterocycle from an acyclic precursor that already contains the gem-difluoro group. This approach provides excellent control over the final structure.

gem-Difluorohomopropargyl alcohols and amides are particularly useful scaffolds.[15][16] These can be cyclized under various conditions to produce a wide range of heterocycles:

-

AgNO₃ Catalysis: Cyclization of the alcohols can yield substituted dihydrodifluorofurans.[15]

-

Rhodium-Catalyzed [2+2+2] Cycloaddition: Ethers and amides can be converted into difluoroisochromans and difluoro-dihydroisoquinolinones, respectively.[15]

-

Base-Mediated Cyclization: Amides can selectively form β- or γ-lactams.[15]

Caption: General workflow for the building block cyclization strategy.

Application Protocols

The following protocols are presented as self-validating systems, providing detailed steps for immediate laboratory application.

Protocol 1: gem-Difluorocyclopropanation of an N-Boc-Protected Dehydropiperidine using TMSCF₃

This protocol demonstrates a reliable method for creating a gem-difluorocyclopropane fused to a nitrogen heterocycle, a common motif in medicinal chemistry.

Materials:

-

N-Boc-1,2,3,4-tetrahydropyridine

-

Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

-

Sodium Iodide (NaI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-Boc-1,2,3,4-tetrahydropyridine (1.0 mmol, 1.0 equiv).

-

Add anhydrous DMF (5 mL).

-

Add sodium iodide (2.5 mmol, 2.5 equiv).

-

Add TMSCF₃ (2.0 mmol, 2.0 equiv) dropwise via syringe at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding saturated aqueous Na₂S₂O₃ (10 mL) to remove excess iodine.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with water (10 mL) followed by brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 5-10% EtOAc in hexanes) to yield the desired gem-difluorocyclopropanated product.